

# cross-study validation and meta-analysis of methylliberine's impact on mood states

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## Compound of Interest

Compound Name: Methylliberine

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## Unraveling the Mood-Altering Potential of Methylliberine: A Comparative Guide

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A comprehensive examination of existing research suggests that **methylliberine**, a purine alkaloid structurally similar to caffeine, holds potential for positively influencing mood states. While no formal cross-study validation or meta-analysis has been published to date, a synthesis of findings from individual clinical trials provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of **methylliberine**'s performance, supported by experimental data, to inform future research and development in the field of nootropics and psychoactive compounds.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of **methylliberine** on various mood states.

Table 1: Effects of **Methylliberine** on Subjective Mood and Well-being

Study	Intervention	Dosage	Assessment Tool	Key Findings	p-value
La Monica et al. (2023)[1][2][3]	Methylloberine (as Dynamine™)	100 mg	Visual Analog Scales (VAS)	Improved mood at 1, 2, and 3 hours post-ingestion.	$p \leq 0.050$
				Improved energy and sustained energy at 1 and 3 hours post-ingestion.	$p \leq 0.050$
				Improved concentration at 1 and 3 hours post-ingestion.	$p \leq 0.050$
				Improved motivation at 3 hours post-ingestion.	$p = 0.004$
				Improved well-being and ability to tolerate stress at 3 hours post-ingestion.	$p \leq 0.050$
Tartar et al. (2021)[4]	Caffeine (125 mg) + Methylloberine (75 mg) +	As above	Self-report	Increased self-reported alertness	Not specified

Theacrine (50 mg) (CDT)			compared to placebo.	
Caffeine (125 mg)	125 mg	Self-report	Increased self-reported anxiety compared to placebo.	p = 0.017
Increased self-reported headaches compared to CDT.				p = 0.003

Table 2: Comparison of **Methylloberine** and Placebo on Mood and Motivation Over Time

Time Point	Outcome	Methylloberine Change from Baseline	Placebo Change from Baseline	Significance
1 hour	Mood	Significant Improvement[1] [2][3]	No Significant Change	Methylloberine > Placebo
2 hours	Mood	Significant Improvement[1] [2][3]	Significant Improvement[1] [2][3]	No Significant Difference
3 hours	Mood	Significant Improvement[1] [2][3]	No Significant Change	Methylloberine > Placebo
1 hour	Motivation	No Significant Change	~10.9% increase[1]	Placebo > Methylloberine
2 hours	Motivation	No Significant Change	~12.7% increase[1]	Placebo > Methylloberine
3 hours	Motivation	~15.8% increase[1]	No Significant Change	Methylloberine > Placebo

## Experimental Protocols

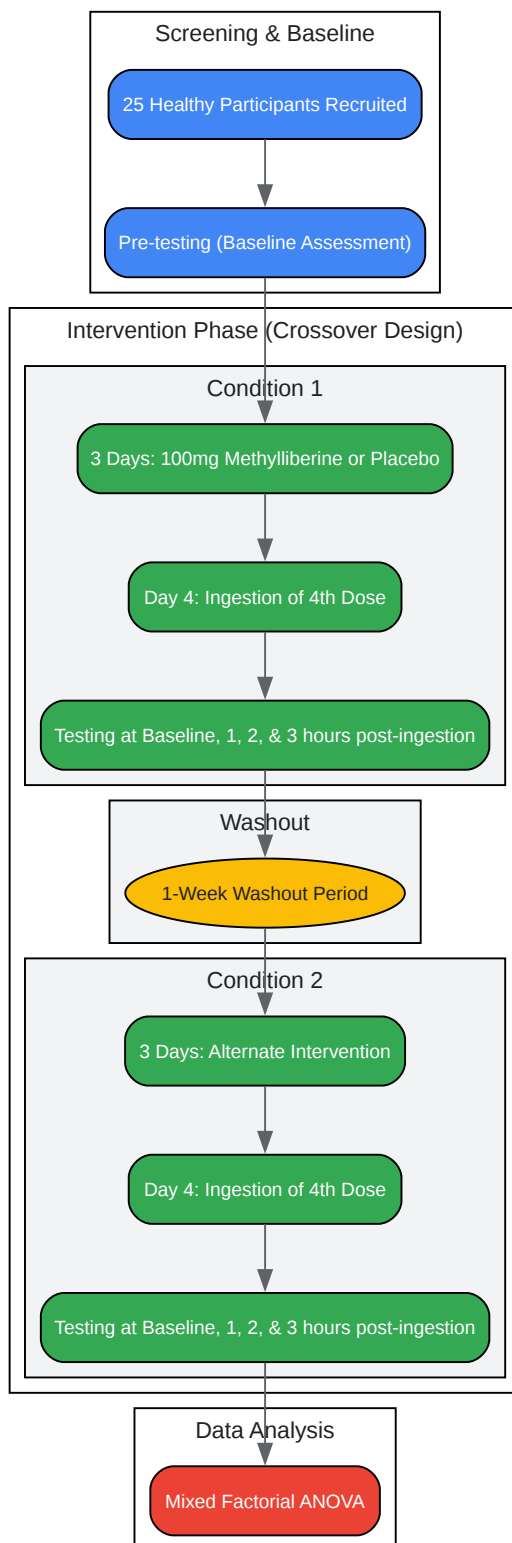
### Key Experiment: La Monica et al. (2023)

- Study Design: A double-blind, randomized, within-subject crossover trial.[3]
- Participants: 25 healthy men and women (mean age 33.5 ± 10.7 years).[3]
- Intervention: Participants ingested either 100 mg of **methylloberine** (Dynamine™) or a placebo for three consecutive days. On the fourth day, they took the fourth dose.[3]
- Protocol: Testing was conducted at baseline (before the fourth dose) and at 1, 2, and 3 hours post-ingestion. A one-week washout period separated the two conditions (**methylloberine** and placebo).[3]

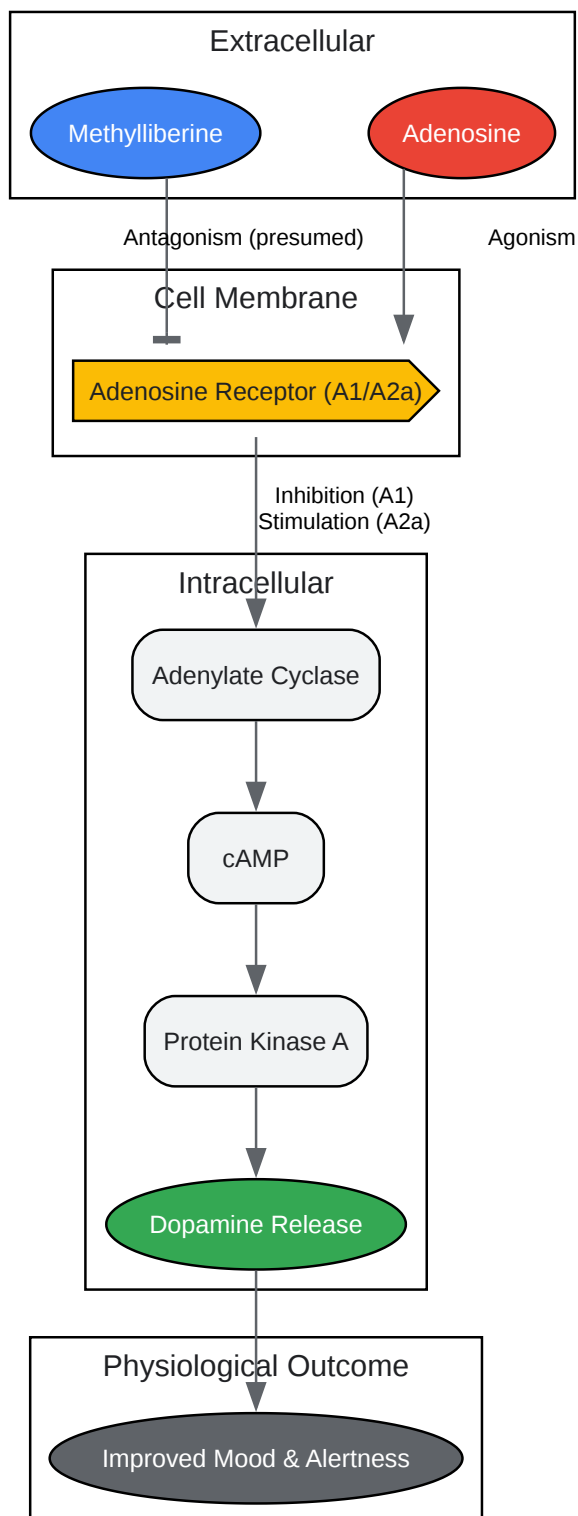
- **Assessment Tools:** Visual Analog Scales (VAS) were used to assess various indices of well-being, including mood, energy, concentration, and motivation. Cognitive function was assessed using the Stroop test and Trail Making Test-B. Vital signs were also monitored.[3]
- **Statistical Analysis:** Mixed factorial ANOVA with repeated measures was used to analyze the data.[3]

## Visualizations

Experimental Workflow: La Monica et al. (2023)

[Click to download full resolution via product page](#)Experimental Workflow of a Key **Methylliberine** Study

## Hypothesized Signaling Pathway of Methylliberine

[Click to download full resolution via product page](#)Hypothesized Mechanism of **Methylliberine** Action

## Discussion

The available evidence from individual studies suggests that **methylliberine** can positively impact subjective feelings of mood, energy, and concentration.[1][2][3] Notably, the study by La Monica et al. (2023) indicates that while a placebo effect was observed for mood and motivation at earlier time points, **methylliberine** sustained these improvements for a longer duration.[1]

When combined with caffeine and theacrine, **methylliberine** was part of a formulation that increased alertness without the anxiety sometimes associated with caffeine alone.[4] This suggests a potential synergistic effect that warrants further investigation.

It is crucial to note that the primary mechanism of action for **methylliberine** is presumed to be adenosine receptor antagonism, similar to caffeine.[1] However, as of 2023, this has not been definitively confirmed through scientific studies.[1] Claims of **methylliberine** augmenting dopamine receptors in a manner distinct from caffeine also lack evidential support.[1] The hypothesized signaling pathway, therefore, should be interpreted with caution pending further research.

## Conclusion and Future Directions

While a formal meta-analysis is lacking, the synthesis of current research provides a promising preliminary picture of **methylliberine** as a potential mood-enhancing compound. Its ability to improve mood and energy, particularly with sustained effects compared to placebo, makes it a compound of interest for further research.

Future studies should aim to:

- Conduct a large-scale, placebo-controlled, crossover study to validate the mood-enhancing effects of **methylliberine**.
- Investigate the precise molecular mechanisms and signaling pathways of **methylliberine** to confirm its action on adenosine and dopamine receptors.
- Explore the potential synergistic effects of **methylliberine** with other nootropic compounds in well-controlled clinical trials.



- Assess the long-term safety and efficacy of **methylliberine** supplementation.

By addressing these research gaps, the scientific community can gain a clearer understanding of **methylliberine**'s therapeutic potential and its place in the landscape of mood-modulating substances.

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